molecular formula C10H8N2 B1603547 2-(1H-Indol-7-yl)acetonitrile CAS No. 82199-98-2

2-(1H-Indol-7-yl)acetonitrile

Cat. No.: B1603547
CAS No.: 82199-98-2
M. Wt: 156.18 g/mol
InChI Key: DKFCVYPZODIIMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-Indol-7-yl)acetonitrile is a chemical compound with the molecular formula C10H8N2 . It belongs to a family of aromatic amines.


Synthesis Analysis

The synthesis of this compound involves a multistep reaction . The transformation of 3-(2-nitroethyl)-1H-indoles into 2-(1H-indol-2-yl)acetonitriles is a key step in the synthesis .


Molecular Structure Analysis

The molecular weight of this compound is 156.18400 . The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the molecule have been studied using density functional theory (DFT) and time-dependent density functional theory (TDDFT) methods .


Chemical Reactions Analysis

The featured transformation of 3-(2-nitroethyl)-1H-indoles into 2-(1H-indol-2-yl)acetonitriles is a significant chemical reaction involving this compound .


Physical and Chemical Properties Analysis

This compound has a density of 1.219g/cm3 and a boiling point of 374.108ºC at 760 mmHg . It exhibits high fluorescence quantum yield and good thermal stability .

Scientific Research Applications

Synthesis of Tetracyclic Core of Tronocarpine

The use of 2-(1H-Indol-7-yl)acetonitrile in scientific research has facilitated advancements in organic synthesis, particularly in the synthesis of complex molecular structures. For example, a study by Magolan and Kerr (2006) highlights the effectiveness of indole acetonitrile substrates in Mn(III)-mediated oxidative cyclization reactions. This method enabled the rapid synthesis of a tetracyclic tronocarpine subunit, showcasing the compound's utility in constructing intricate organic molecules (J. Magolan, M. Kerr, 2006).

Copper-mediated Direct Cyanation

Another significant application is observed in copper-mediated reactions, where this compound serves as a key player in the direct C2-cyanation of indoles. The study by Pan et al. (2013) demonstrates the use of acetonitrile as a "nonmetallic" cyanide source for C2-cyanation of indoles. This innovative approach offers a novel route to indole-2-carbonitrile, leveraging the compound's potential in facilitating bond cleavages and modifications (C. Pan et al., 2013).

Palladium-Catalyzed Tandem Addition/Cyclization

Yu et al. (2017) reported a palladium-catalyzed tandem addition/cyclization of 2-(2-aminoaryl)acetonitriles with arylboronic acids, a first of its kind, achieving direct construction of indole skeletons. This method showcases the compound's utility in creating diverse indole structures with good functional group tolerance and remarkable chemoselectivity (Shuling Yu et al., 2017).

Synthesis of Indole Alkaloids

Research by Chen et al. (2012) on the isolation of new alkaloids from Isatis indigotica highlighted the role of this compound derivatives in producing compounds with unique linkages and potential biological activities. These findings underscore the compound's versatility in synthesizing natural products and exploring their pharmacological potentials (Minghua Chen et al., 2012).

Catalytic Applications

The work by Zhao et al. (2015) on the Cu-catalyzed cyanation of indoles with acetonitrile as a cyano source further exemplifies the practical applications of this compound in catalysis. This process facilitates the synthesis of 3-cyanoindoles, demonstrating the compound's efficacy in selective C-H cyanation of indoles through an innovative iodination/cyanation process (Mengdi Zhao et al., 2015).

Safety and Hazards

The safety data sheet for 2-(1H-Indol-7-yl)acetonitrile indicates that it is hazardous . It should be handled only by, or directly under the supervision of, a technically qualified individual .

Future Directions

2-(1H-Indol-7-yl)acetonitrile has potential applications in the development of organic electronic materials due to its tunable optical and electrical properties . It could be an excellent candidate for organic light-emitting diode (OLED) applications .

Mechanism of Action

Properties

IUPAC Name

2-(1H-indol-7-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2/c11-6-4-8-2-1-3-9-5-7-12-10(8)9/h1-3,5,7,12H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKFCVYPZODIIMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)CC#N)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10620632
Record name (1H-Indol-7-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82199-98-2
Record name (1H-Indol-7-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 7-indolecarboxaldehyde (1.0 g, 6.90 mmol) and LiCN 1.5THF (72.5 mg, 0.69 mmol) in 50 ml THF, was added (EtO)2P(O)CN (1.36 ml) at 0° C. The reaction was stirred at rt overnight, and then t-butanol (0.79 ml) was added. The mixture was cannulated into a flask containing an 0.1 M solution of SmI2 in THF (159 ml). Additional SMI2 (10 mol %) was added until no color change was observed. The mixture was stirred for 30 min, and then concentrated and the residue poured into ethyl acetate. The organic layer was washed with 1.0 N HCl, saturated aqueous NaHCO3 and brine, dried over anhydrous MgSO4, filtered and concentrated. The residue was purified by flash chromatography with Hexane:Ethyl acetate=2:1, to give (1H-Indol-7-yl)-acetonitrile as white solid, (300 mg, 30%). MS (m/z) 157.0 (M++1), 155.0 (M+−1). 1HNMR (DMSO) 11.26 (s, 1H), 7.50 (d, J=6.0 Hz, 1H), 7.39 (m, 1H), 7.06 (d, J=5.4 Hz, 1H), 6.97 (dd, J=5.4 Hz, 1H), 6.46 (m, 1H), 4.18 (s, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.36 mL
Type
reactant
Reaction Step Two
Quantity
0.79 mL
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
159 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1H-Indol-7-yl)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(1H-Indol-7-yl)acetonitrile
Reactant of Route 3
Reactant of Route 3
2-(1H-Indol-7-yl)acetonitrile
Reactant of Route 4
Reactant of Route 4
2-(1H-Indol-7-yl)acetonitrile
Reactant of Route 5
Reactant of Route 5
2-(1H-Indol-7-yl)acetonitrile
Reactant of Route 6
Reactant of Route 6
2-(1H-Indol-7-yl)acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.